molecular formula C28H22Cl2N2O2S B11773441 2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile

2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile

Cat. No.: B11773441
M. Wt: 521.5 g/mol
InChI Key: HPIXACIZDLMBTC-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile is a nicotinonitrile derivative featuring:

  • A nicotinonitrile core (pyridine ring with a nitrile group).
  • 3,4-Dichlorobenzylthio substituent at position 2, providing electron-withdrawing effects.
  • 3,4-Dimethoxyphenyl group at position 4, contributing electron-donating properties.
  • p-Tolyl (4-methylphenyl) group at position 6, enhancing hydrophobicity.

Properties

Molecular Formula

C28H22Cl2N2O2S

Molecular Weight

521.5 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C28H22Cl2N2O2S/c1-17-4-7-19(8-5-17)25-14-21(20-9-11-26(33-2)27(13-20)34-3)22(15-31)28(32-25)35-16-18-6-10-23(29)24(30)12-18/h4-14H,16H2,1-3H3

InChI Key

HPIXACIZDLMBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 2-((3,4-Dichlorobenzyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile , also known as CAS 444156-97-2 , is a complex organic molecule featuring a thioether and multiple aromatic substituents. Its unique structure suggests potential biological activities that may be leveraged in medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C28H22Cl2N2O2SC_{28}H_{22}Cl_{2}N_{2}O_{2}S, with a molecular weight of approximately 521.46 g/mol. The structure includes:

  • A dichlorobenzylthio group
  • A dimethoxyphenyl group
  • A p-tolyl substituent

These substituents contribute to the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a variety of biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may show antiviral properties against various viral strains. For instance, compounds with thienopyrimidine cores have demonstrated effectiveness against certain viral infections.
  • Anticancer Potential : Similar thienopyridine derivatives have been investigated for their anticancer properties, indicating that the compound could potentially inhibit tumor growth through various mechanisms.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which may be relevant for developing treatments for inflammatory diseases .

Antiviral Studies

A study focusing on the antiviral properties of related compounds revealed that modifications in the thioether and aromatic substituents could significantly enhance antiviral efficacy. The compound was tested against several viral strains, showing promising results in inhibiting viral replication.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .

Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of structurally related compounds. Results indicated a reduction in nitric oxide production in macrophage cultures treated with these compounds, suggesting potential use in managing inflammatory conditions .

Data Tables

Activity Type Compound Mechanism Reference
AntiviralThienopyrimidine DerivativeInhibition of viral replication
AnticancerThienopyridine AnalogInduction of apoptosis
Anti-inflammatorySimilar CompoundReduction in nitric oxide production

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name/ID Core Structure Key Substituents Notable Features
Target Compound Nicotinonitrile 2-(3,4-Dichlorobenzylthio), 4-(3,4-dimethoxyphenyl), 6-(p-tolyl) Balanced electronic effects (Cl withdrawal, OCH₃ donation); hydrophobic p-tolyl
4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-... () Pyrimidine 3,4-Dichlorobenzylthio, methylsulfanylmethyl Different core; sulfur-rich structure
4-(3,4-Dichlorophenyl)-2-methoxy-... () Nicotinonitrile 4-(3,4-Dichlorophenyl), 2-methoxy Dichlorophenyl directly attached; lacks thio group
2-((2-Chlorobenzyl)thio)-4-(4-metho... () Nicotinonitrile 2-(2-Chlorobenzylthio), 4-(4-methoxyphenyl), 6-(p-tolyl) Structural analog with Cl and OCH₃ in different positions
4-(3,4-Dimethoxyphenyl)-2-((2-(pipe... () Nicotinonitrile Piperidinylethylthio, 3,4-dimethoxyphenyl Bulky thio substituent with tertiary amine

Key Observations :

  • The target compound’s nicotinonitrile core differentiates it from pyrimidine () or triazole () analogs.
  • 3,4-Dimethoxyphenyl groups are recurrent in bioactive compounds, often linked to antioxidant activity .
  • Dichlorobenzylthio groups enhance lipophilicity and may influence enzyme binding .

Insights :

  • The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to curcumin derivatives (), which exhibit strong antioxidant and enzyme-inhibitory effects .

Characterization Methods:

  • NMR/IR spectroscopy : Confirmed substituent positions and functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • HRMS : Validated molecular weight (e.g., C₂₈H₂₁Cl₂N₃O₂S = 539.06 g/mol).

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